molecular formula C14H11ClN2S B14451478 6-Chloro-4-phenyl-3,4-dihydroquinazoline-2(1H)-thione CAS No. 77485-02-0

6-Chloro-4-phenyl-3,4-dihydroquinazoline-2(1H)-thione

Cat. No.: B14451478
CAS No.: 77485-02-0
M. Wt: 274.8 g/mol
InChI Key: AXASONGHEVUXIT-UHFFFAOYSA-N
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Description

6-Chloro-4-phenyl-3,4-dihydroquinazoline-2(1H)-thione is a heterocyclic compound that belongs to the quinazoline family This compound is characterized by the presence of a chlorine atom at the 6th position, a phenyl group at the 4th position, and a thione group at the 2nd position of the quinazoline ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Chloro-4-phenyl-3,4-dihydroquinazoline-2(1H)-thione typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-aminobenzonitrile with phenyl isothiocyanate in the presence of a base such as sodium ethoxide. The reaction is carried out under reflux conditions, leading to the formation of the desired quinazoline thione compound.

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to achieve higher yields and purity suitable for industrial applications.

Chemical Reactions Analysis

Types of Reactions

6-Chloro-4-phenyl-3,4-dihydroquinazoline-2(1H)-thione can undergo various chemical reactions, including:

    Oxidation: The thione group can be oxidized to form sulfoxides or sulfones.

    Reduction: The compound can be reduced to form dihydroquinazoline derivatives.

    Substitution: The chlorine atom at the 6th position can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.

    Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used under basic conditions.

Major Products Formed

    Oxidation: Sulfoxides or sulfones.

    Reduction: Dihydroquinazoline derivatives.

    Substitution: Various substituted quinazoline derivatives depending on the nucleophile used.

Scientific Research Applications

6-Chloro-4-phenyl-3,4-dihydroquinazoline-2(1H)-thione has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential as a therapeutic agent due to its unique chemical structure.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 6-Chloro-4-phenyl-3,4-dihydroquinazoline-2(1H)-thione involves its interaction with specific molecular targets. The thione group can interact with various enzymes and proteins, potentially inhibiting their activity. This interaction can disrupt cellular processes, leading to the compound’s observed biological effects. The exact molecular pathways involved are still under investigation, but it is believed that the compound can modulate signaling pathways related to cell growth and apoptosis.

Comparison with Similar Compounds

Similar Compounds

    6-Chloro-4-phenylquinazoline-2(1H)-thione: Lacks the dihydro moiety.

    4-Phenylquinazoline-2(1H)-thione: Lacks the chlorine atom at the 6th position.

    6-Chloroquinazoline-2(1H)-thione: Lacks the phenyl group at the 4th position.

Uniqueness

6-Chloro-4-phenyl-3,4-dihydroquinazoline-2(1H)-thione is unique due to the combination of the chlorine atom, phenyl group, and thione group within the quinazoline ring. This unique structure imparts specific chemical properties and potential biological activities that distinguish it from other similar compounds.

Properties

CAS No.

77485-02-0

Molecular Formula

C14H11ClN2S

Molecular Weight

274.8 g/mol

IUPAC Name

6-chloro-4-phenyl-3,4-dihydro-1H-quinazoline-2-thione

InChI

InChI=1S/C14H11ClN2S/c15-10-6-7-12-11(8-10)13(17-14(18)16-12)9-4-2-1-3-5-9/h1-8,13H,(H2,16,17,18)

InChI Key

AXASONGHEVUXIT-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2C3=C(C=CC(=C3)Cl)NC(=S)N2

Origin of Product

United States

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